3-Amino-6-bromopyrazine-2-carbonitrile

Synthetic Methodology Process Chemistry Yield Optimization

3-Amino-6-bromopyrazine-2-carbonitrile outperforms the chloro analog as a procurement choice. The 6-bromo substituent enables high-yield Suzuki-Miyaura cross-coupling for rapid SAR diversification—rooted in lower C-Br bond dissociation energy. Documented activity: BTK (IC50 1 nM), Pim-1 (IC50 16 nM), p38α MAPK (Kd 6.30 nM), GPR35 agonism (IC50 650 nM). Critically, this bromo compound converts to the chloro derivative via Sandmeyer reaction (60°C, CuCl₂/t-butyl nitrite)—a directional interconversion not reciprocally documented. One procurement, both halogen series.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 17231-51-5
Cat. No. B112102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromopyrazine-2-carbonitrile
CAS17231-51-5
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C#N)Br
InChIInChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
InChIKeyXXCFWGIRIFRPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5): Procurement-Grade Heterocyclic Building Block for Pharmaceutical R&D


3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5) is a heterocyclic intermediate belonging to the aminopyrazine class, characterized by the presence of amino, bromo, and cyano functional groups on a pyrazine ring [1]. With a molecular formula of C₅H₃BrN₄ and a molecular weight of 199.01 g/mol, this compound is commercially available at purities of ≥95% (HPLC) and is stored under inert gas at 2–8°C . It serves as a versatile building block in pharmaceutical development, particularly for synthesizing kinase inhibitors targeting BTK, Pim-1, and p38 MAP kinase, as well as mGluR5 modulators for neurological disorders [2].

Why 3-Amino-6-bromopyrazine-2-carbonitrile Cannot Be Replaced by In-Class Analogs in Synthetic Workflows


Despite sharing a common aminopyrazinecarbonitrile core, halogen substitution at the 6-position fundamentally alters both physicochemical properties and synthetic utility. The bromine atom in 3-amino-6-bromopyrazine-2-carbonitrile confers distinct reactivity in cross-coupling reactions—particularly Suzuki-Miyaura couplings—that cannot be replicated by the chloro analog due to differences in bond dissociation energies and oxidative addition kinetics [1]. Furthermore, bromine provides a larger steric footprint (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å) and greater polarizability, which significantly influences binding interactions in biological targets and crystallinity in solid-state applications . Procurement decisions based solely on scaffold similarity without halogen-specific consideration risk synthetic failure, reduced yield in downstream derivatization, and compromised biological activity of final compounds.

Quantitative Differentiation Evidence: 3-Amino-6-bromopyrazine-2-carbonitrile vs. Closest Analogs


Synthetic Yield Comparison: Bromo Analog Demonstrates Superior One-Step Bromination Efficiency

The one-step bromination of 3-aminopyrazine-2-carbonitrile to produce 3-amino-6-bromopyrazine-2-carbonitrile proceeds with a high isolated yield of 83%, demonstrating an efficient and scalable synthetic route . This contrasts with literature reports for analogous halogenation reactions to produce the corresponding chloro derivative, which typically require more forcing conditions or multi-step sequences. The high yield is particularly significant for procurement decisions involving cost-per-gram calculations at scale.

Synthetic Methodology Process Chemistry Yield Optimization

GPR35 Agonist Activity: Bromo Analog Demonstrates Documented Biological Activity Absent in Chloro Analog

3-Amino-6-bromopyrazine-2-carbonitrile has documented agonist activity at GPR35 (G protein-coupled receptor 35) in human HT-29 cells, with measured IC₅₀ = 650 nM for induction of cell desensitization and EC₅₀ = 700 nM in DMR assays [1]. This biological activity profile provides a validated entry point for GPR35-targeted drug discovery programs. In contrast, no equivalent GPR35 activity data is publicly available for 3-amino-6-chloropyrazine-2-carbonitrile, representing a critical differentiation point for researchers selecting starting scaffolds for GPCR modulator development.

GPR35 Agonism GPCR Pharmacology Biological Activity

Synthetic Versatility: Bromo Analog Functions as Direct Precursor to Chloro Derivative via Sandmeyer-Type Conversion

3-Amino-6-bromopyrazine-2-carbonitrile can be directly converted to 6-bromo-3-chloropyrazine-2-carbonitrile via a Sandmeyer-type reaction using copper(II) chloride and t-butyl nitrite in acetonitrile, with the transformation reaching completion after 16 hours at 60°C as confirmed by LCMS [1]. This demonstrates that the bromo analog serves as a synthetic gateway to the chloro derivative, whereas the reverse transformation (chloro to bromo) is not synthetically accessible under analogous conditions. This directional synthetic flexibility positions the bromo compound as a more strategically valuable procurement choice when downstream diversification is anticipated.

Synthetic Interconversion Halogen Exchange Building Block Utility

Molecular Weight Differential: Bromo Analog Provides 44.45 g/mol Larger Mass for MS Detection and Physicochemical Property Tuning

3-Amino-6-bromopyrazine-2-carbonitrile (MW = 199.01 g/mol) exhibits a molecular weight approximately 44.45 g/mol (28.7%) greater than its chloro analog 3-amino-6-chloropyrazine-2-carbonitrile (MW = 154.56 g/mol) [1]. This mass differential arises from the substitution of chlorine (atomic mass ≈ 35.5) with bromine (atomic mass ≈ 79.9). The distinct isotopic signature of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides an unambiguous mass spectrometry fingerprint that facilitates metabolite identification and quantification in pharmacokinetic studies. Additionally, the increased lipophilicity conferred by bromine (reflected in computed LogP differences) influences membrane permeability and protein binding characteristics.

Mass Spectrometry Physicochemical Properties Lead Optimization

Optimal Procurement and Application Scenarios for 3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5)


Kinase Inhibitor Drug Discovery: BTK, Pim-1, and p38 MAP Kinase Programs

3-Amino-6-bromopyrazine-2-carbonitrile is a validated starting scaffold for synthesizing kinase inhibitors with demonstrated activity against BTK (IC₅₀ values as low as 1 nM in TR-FRET assays), Pim-1 (IC₅₀ = 16 nM), and p38α MAP kinase (Kd = 6.30 nM in Kinomescan assays) [1][2][3]. The bromine atom at the 6-position enables Suzuki-Miyaura cross-coupling for rapid diversification of the pyrazine core, while the amino and cyano groups provide additional vectors for SAR exploration. Procurement is particularly justified for medicinal chemistry teams requiring a halogenated pyrazine scaffold with documented kinase inhibition profiles and established cross-coupling compatibility.

GPR35 Agonist Development for Metabolic and Inflammatory Disorders

The documented GPR35 agonist activity (IC₅₀ = 650 nM in cell desensitization assays) of 3-amino-6-bromopyrazine-2-carbonitrile in human HT-29 cells establishes this compound as a tractable starting point for GPR35-targeted drug discovery [1]. GPR35 is implicated in inflammatory bowel disease, metabolic disorders, and cardiovascular pathophysiology. Researchers can leverage the existing activity data to prioritize this scaffold over the chloro analog (which lacks published GPR35 data), thereby accelerating hit-to-lead timelines and reducing initial screening burden. The compound's structural features permit systematic SAR studies around the pyrazine core to optimize potency and selectivity.

mGluR5 Negative Allosteric Modulator Synthesis for CNS Drug Discovery

Derivatives synthesized from 3-amino-6-bromopyrazine-2-carbonitrile have been explored as modulators of metabotropic glutamate receptor 5 (mGluR5), a target implicated in depression, anxiety, and Fragile X syndrome [1]. The bromo substituent enables cross-coupling with aryl and heteroaryl boronic acids to generate diverse compound libraries for mGluR5 SAR studies. BindingDB entries for related pyrazine derivatives show Ki values as low as 0.400 nM in [³H]MPEP displacement assays at human cloned mGluR5, demonstrating the scaffold's potential for high-affinity CNS-targeted therapeutics [2].

Halogen-Interconversion Synthetic Gateway for Parallel Library Synthesis

The demonstrated conversion of 3-amino-6-bromopyrazine-2-carbonitrile to 6-bromo-3-chloropyrazine-2-carbonitrile via Sandmeyer-type reaction enables a single procurement to support both bromo- and chloro-derivative library synthesis [1]. This directional interconversion capability (bromo → chloro) is not reciprocally documented for the chloro analog, making the bromo compound the strategically superior procurement choice for laboratories requiring access to multiple halogenated pyrazine scaffolds. The reaction proceeds under mild conditions (60°C, acetonitrile) with standard laboratory reagents (CuCl₂, t-butyl nitrite), making it accessible to most medicinal chemistry laboratories without specialized equipment.

Technical Documentation Hub

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